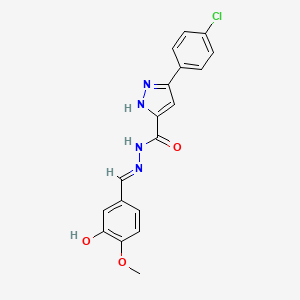

![molecular formula C14H12N2O4 B5510440 4-[(4-硝基苄基)氧基]苯甲醛肟](/img/structure/B5510440.png)

4-[(4-硝基苄基)氧基]苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-[(4-nitrobenzyl)oxy]benzaldehyde oxime involves reactions of 4-nitrobenzyl bromide with various aldehydes. Hayvalı et al. (2010) prepared a series of benzyloxybenzaldehyde derivatives using this method, highlighting the versatility of this approach in synthesizing related compounds. Additionally, Plourde and Spaetzel (2002) demonstrated the regioselective protection of hydroxyl groups in benzaldehyde derivatives, a crucial step in fine-tuning the synthesis of such compounds (Hayvalı et al., 2010) (Plourde & Spaetzel, 2002).

Molecular Structure Analysis

The molecular structure of 4-[(4-nitrobenzyl)oxy]benzaldehyde oxime and its derivatives has been elucidated through various spectroscopic methods. The work of Hayvalı et al. (2010) included detailed structural confirmation using techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy, along with single-crystal X-ray crystallography for solid-state structures (Hayvalı et al., 2010).

Chemical Reactions and Properties

4-[(4-nitrobenzyl)oxy]benzaldehyde oxime can participate in various chemical reactions, forming different derivatives. Miralles-Roch et al. (1993) discussed the electroreduction of α-nitrobenzylic compounds, which can lead to partial formation of oximes. This highlights the compound's ability to undergo redox reactions (Miralles-Roch, Tallec, & Tardivel, 1993).

Physical Properties Analysis

The physical properties of 4-[(4-nitrobenzyl)oxy]benzaldehyde oxime derivatives, such as solubility and crystalline structure, have been investigated. Chumakov et al. (2005) detailed the crystal structure of a related compound, providing insights into the physical characteristics of these molecules (Chumakov et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding how 4-[(4-nitrobenzyl)oxy]benzaldehyde oxime behaves in different environments. For example, Kukase et al. (1990) described the use of the 4-nitrobenzyl group for protecting hydroxyl functions, demonstrating the compound’s versatility in synthetic chemistry (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

科学研究应用

光催化氧化

在 TiO2 上,在 O2 氛围下,已实现苄醇及其衍生物(包括那些带有硝基的衍生物)光催化氧化为相应醛的高转化率和选择性。此过程在紫外光和可见光照射下均可进行,表明这些化合物在绿色化学应用中的潜力。已研究了由苄醇化合物在 TiO2 上吸附形成的表面复合物的作用,阐明了选择性光催化氧化的活性中心和潜在机制 (Higashimoto 等人,2009)。

保护和脱保护策略

4-硝基苄基因其在羟基功能保护中的多功能性而备受关注,它允许在其他苄基保护基存在的情况下进行选择性去除。这是通过还原为 4-氨基苄基,然后进行电化学氧化来实现的,为合成化学中的脱保护提供了一条清洁高效的途径 (Kukase 等人,1990)。

催化应用

对 α-硝基苄基化合物电化学转化为相应肟的研究表明,肟的部分形成发生在乙醇和水性乙酸缓冲液混合物中的汞阴极上。这些发现为这些化合物在电化学合成和催化中的应用开辟了新的途径,突出了肟的潜在产率和苄基-羟胺的同时形成 (Miralles-Roch 等人,1993)。

抗癌研究

在寻找新的抗癌剂的过程中,已合成出源自 6-羟基-苯并[d][1,3]氧杂硫醇-2-酮的新型席夫碱,从选择性硝化开始,得到硝基衍生物。这些化合物与各种苯甲醛偶联后,对癌细胞系表现出有希望的细胞毒性,表明硝基苄基衍生化合物在癌症治疗中的潜在治疗应用 (Chazin 等人,2015)。

绿色化学和催化

已对使用稀硝酸将苄醇氧化为苯甲醛进行了动力学研究,为苯甲醛合成的绿色化学方法提供了见解。该研究提供了氧化过程的机理理解,强调了亚硝酸的作用和取代基效应对反应速率的影响 (Ogata 等人,1966)。

安全和危害

This compound has been classified as Eye Damage 1 and Skin Sensitizer 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

(NE)-N-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-15-9-11-3-7-14(8-4-11)20-10-12-1-5-13(6-2-12)16(18)19/h1-9,17H,10H2/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGVPWMFZZWHIR-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

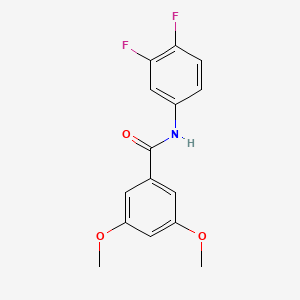

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)